

An In-depth Technical Guide to Tridecanoic Acid-d2

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Compound of Interest

Compound Name: Tridecanoic acid-d2

Cat. No.: B1429350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular and physical properties of **tridecanoic acid-d2**, alongside detailed experimental protocols for its application as an internal standard in quantitative mass spectrometry-based lipidomics. Furthermore, it outlines the metabolic fate of its non-deuterated counterpart, tridecanoic acid, offering insights into its biological significance.

Core Compound Data: Tridecanoic Acid-d2

Tridecanoic acid-d2 is a deuterated form of the 13-carbon saturated fatty acid, tridecanoic acid. The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry applications, allowing for precise quantification of its non-labeled analogue and other fatty acids in complex biological matrices.

Table 1: Molecular and Physical Properties of **Tridecanoic Acid-d2**

Property	Value	Citations
Molecular Formula	C ₁₃ H ₂₄ D ₂ O ₂	[1][2]
Molecular Weight	216.36 g/mol	[1][3]
CAS Number	64118-44-1	[1]
Synonyms	Tridecanoic-2,2-d ₂ acid, 2,2-Dideuterotridecanoic Acid, Tridecylic- α,α -d ₂ acid	[1]
Isotopic Purity	≥98 atom % D	[3]
Chemical Purity	≥98%	
Physical Form	White solid	[3]
Melting Point	41-42 °C	[3]
Boiling Point	236 °C @ 100 mmHg	[3]
Unlabeled CAS Number	638-53-9	

Experimental Protocols

Tridecanoic acid-d₂ is frequently utilized as an internal standard in the quantitative analysis of fatty acids from various biological samples, including plasma, tissues, and cell cultures. Its chemical similarity to endogenous fatty acids ensures comparable extraction and ionization efficiency, while its mass difference allows for distinct detection by a mass spectrometer.

Protocol 1: Quantification of Free Fatty Acids in Biological Samples using GC-MS

This protocol outlines the use of **tridecanoic acid-d₂** as an internal standard for the quantification of free fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

- For Cell Cultures: Lyse up to 2 million cells in a methanol-containing solution. Acidify the mixture to a final concentration of 25 mM HCl.

- For Plasma: To 200 μL of plasma, add 300 μL of dPBS.
- For Tissues: Homogenize and sonicate the tissue sample in methanol. The amount of tissue should be empirically determined based on the tissue type.
- Internal Standard Spiking: Add a known amount of **tridecanoic acid-d2** (and other relevant deuterated fatty acids) in an ethanol solution to each sample.
- Lipid Extraction: Perform a liquid-liquid extraction by adding iso-octane to the sample mixture. Vortex and centrifuge to separate the phases. The upper organic phase containing the fatty acids is collected. Repeat the extraction for improved recovery.

2. Derivatization:

- Evaporate the solvent from the collected organic phase under a vacuum.
- To the dried residue, add 25 μL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 μL of 1% diisopropylethylamine in acetonitrile.
- Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.
- Dry the derivatized sample under vacuum and reconstitute in iso-octane.

3. GC-MS Analysis:

- Inject 1 μL of the derivatized sample onto a GC-MS system.
- Analysis Mode: Negative Ion Chemical Ionization (NICI).
- Quantification: Prepare a standard curve using known concentrations of non-labeled fatty acid standards spiked with the same amount of internal standard as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Protocol 2: Analysis of Fatty Acids by HPLC-ESI-MS

This protocol details the use of deuterated fatty acids like **tridecanoic acid-d2** for quantification via High-Performance Liquid Chromatography-Electrospray Ionization-Mass

Spectrometry (HPLC-ESI-MS).

1. Sample Preparation:

- Hydrolysis: For total fatty acid analysis, perform a hydrolysis step to release fatty acids from complex lipids.
- Internal Standard Spiking: Add a known amount of **tridecanoic acid-d2** to the sample.
- Neutralization and Quenching: Neutralize the sample and quench the reaction.

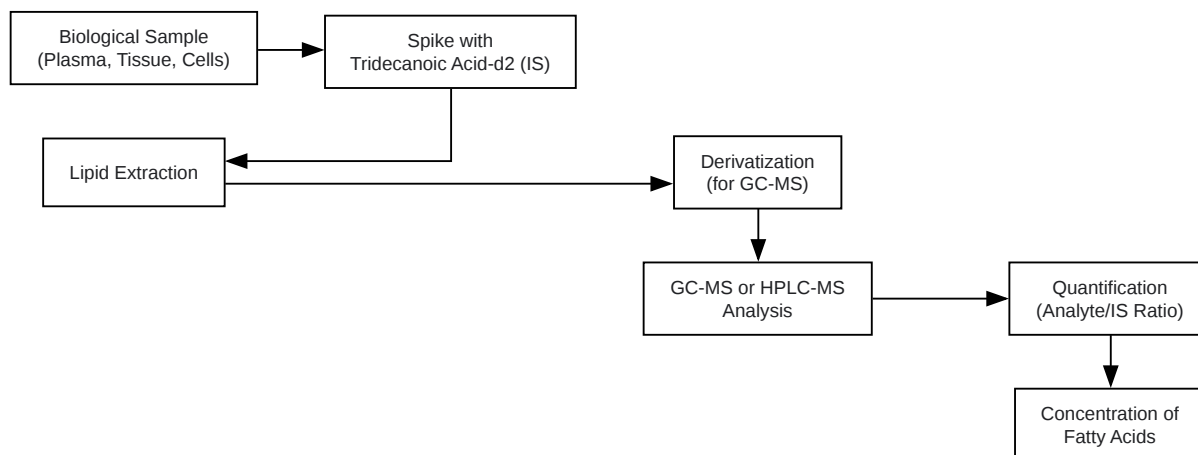
2. HPLC-MS Analysis:

- Inject the prepared sample into an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- MS Detection: Single Ion Monitoring (SIM) of the specific m/z values for the fatty acids of interest and the deuterated internal standard.
- Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualization of Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of fatty acids using **tridecanoic acid-d2** as an internal standard.

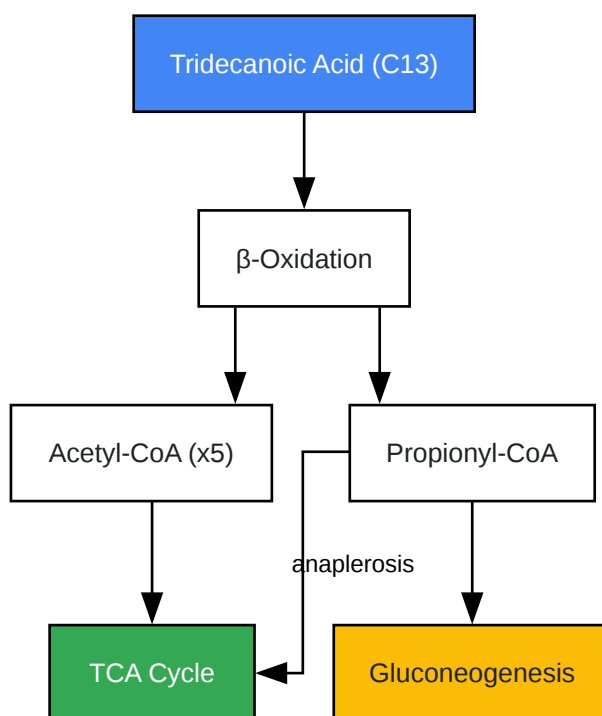


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Workflow for Fatty Acid Quantification using an Internal Standard.

Metabolic Pathway

Tridecanoic acid is an odd-chain saturated fatty acid. Its metabolism differs from that of even-chain fatty acids, as its β -oxidation yields propionyl-CoA in the final step, which has anaplerotic properties, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle.[2]



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Metabolic fate of Tridecanoic Acid.

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